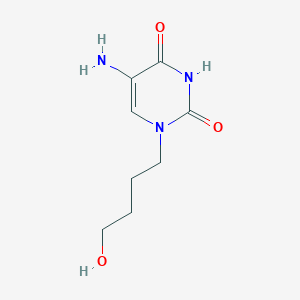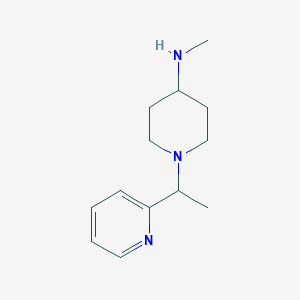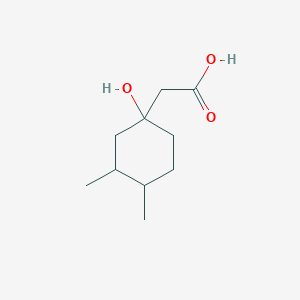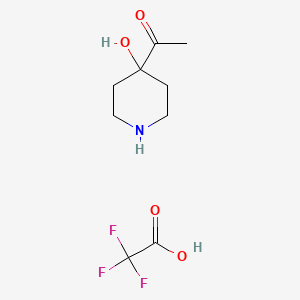
(2,2-Dimethoxyethyl)(p-tolyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxyethyl)(p-tolyl)sulfane: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a sulfane group attached to a p-tolyl group and a 2,2-dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)(p-tolyl)sulfane typically involves the reaction of p-tolylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions:
Oxidation: (2,2-Dimethoxyethyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2,2-Dimethoxyethyl)(p-tolyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology: In biological research, this compound may be used to study the effects of sulfane groups on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (2,2-Dimethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The pathways involved may include redox reactions and nucleophilic substitution, leading to changes in the biological activity of the compound .
相似化合物的比较
- (2,2-Dimethoxyethyl)(phenyl)sulfane
- (2,2-Dimethoxyethyl)(m-tolyl)sulfane
- (2,2-Dimethoxyethyl)(o-tolyl)sulfane
Comparison: Compared to these similar compounds, (2,2-Dimethoxyethyl)(p-tolyl)sulfane is unique due to the position of the methyl group on the aromatic ring (para position)
属性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
InChI 键 |
IWCUZRSJEBDZSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
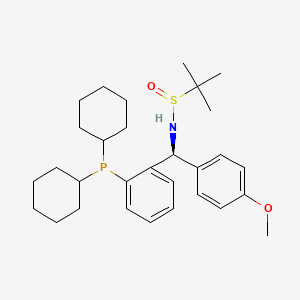
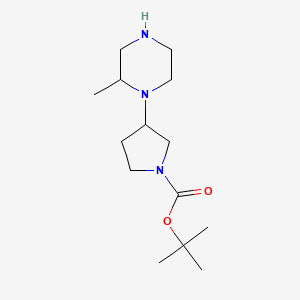
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
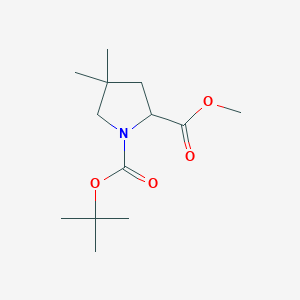
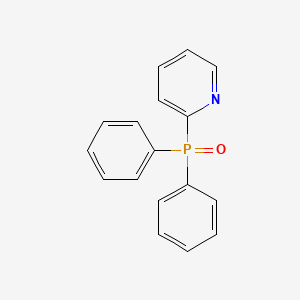
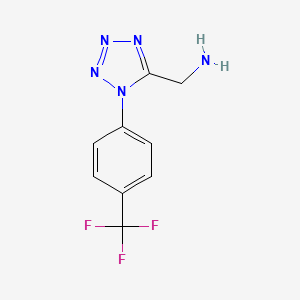
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
